Diethyl 2,4-dibenzoylpentanedioate

Catalog No.
S12451416
CAS No.
21299-15-0
M.F
C23H24O6
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,4-dibenzoylpentanedioate

CAS Number

21299-15-0

Product Name

Diethyl 2,4-dibenzoylpentanedioate

IUPAC Name

diethyl 2,4-dibenzoylpentanedioate

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H24O6/c1-3-28-22(26)18(20(24)16-11-7-5-8-12-16)15-19(23(27)29-4-2)21(25)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3

InChI Key

FWWMZWILXXJXAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(=O)C1=CC=CC=C1)C(=O)OCC)C(=O)C2=CC=CC=C2
, primarily involving its ester functionalities. One common reaction pathway is through aldol condensation, where it can react with aldehydes or ketones to form β-hydroxy esters, which can further dehydrate to yield α,β-unsaturated esters. Additionally, it may undergo hydrolysis under acidic or basic conditions to yield the corresponding diacid and alcohols.

Another significant reaction includes the formation of 1,2,3,4-tetrahydropyridines when reacted with formaldehyde and primary amines in a pyridine solvent. This reaction pathway showcases the versatility of Diethyl 2,4-dibenzoylpentanedioate in synthesizing complex nitrogen-containing heterocycles .

The synthesis of Diethyl 2,4-dibenzoylpentanedioate typically involves the following methods:

  • Aldol Condensation: This method involves the reaction of ethyl benzoylacetate with suitable aldehydes or ketones under basic conditions to form the desired product.
  • Refluxing with Formaldehyde: When ethyl benzoylacetate is refluxed with formaldehyde and primary amines in pyridine or methanol, Diethyl 2,4-dibenzoylpentanedioate can be obtained as a minor product .
  • Chromatographic Purification: Post-synthesis purification often employs silica gel chromatography using a solvent mixture such as ethyl acetate and petroleum ether .

Diethyl 2,4-dibenzoylpentanedioate finds applications primarily in organic synthesis. Its ability to serve as a building block for more complex molecules makes it valuable in:

  • Pharmaceutical Chemistry: It can be utilized in the synthesis of biologically active compounds.
  • Material Science: As a precursor for polymers or resins.
  • Agricultural Chemistry: Potentially in developing agrochemicals.

Several compounds exhibit structural similarities to Diethyl 2,4-dibenzoylpentanedioate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Diethyl 2,4-dimethylpentanedioateC11H20O4Contains methyl groups instead of benzoyl groups; simpler structure.
Ethyl benzoylacetateC10H10O3A simpler ester that lacks the pentanedioate backbone; used in similar reactions.
Benzyl 2-benzoylacetateC15H12O3Contains a benzyl group; used in various organic syntheses.

Diethyl 2,4-dibenzoylpentanedioate is unique due to its dual benzoyl substitution on a pentanedioic acid derivative, which enhances its reactivity compared to simpler esters or diesters.

Traditional Claisen Condensation Approaches

The synthesis of diethyl 2,4-dibenzoylpentanedioate historically relies on Claisen condensation mechanisms, where enolate intermediates facilitate carbon-carbon bond formation. In classical methodologies, diethyl malonate reacts with benzoyl chloride derivatives under basic conditions to form the target diester. For instance, the reaction of diethyl malonate with two equivalents of benzoyl chloride in the presence of sodium ethoxide generates the bis-benzoylated product via sequential nucleophilic acyl substitutions.

The mechanism parallels intramolecular Claisen cyclizations (Dieckmann condensation), where enolate formation at one ester group initiates attack on a distal electrophilic carbonyl. However, in the case of diethyl 2,4-dibenzoylpentanedioate, the intermolecular nature of the reaction necessitates precise stoichiometric control to avoid over-alkylation or polymerization. Early protocols reported yields of 70–80% under anhydrous conditions, with toluene or benzene as solvents to azeotropically remove water. Challenges include the sensitivity of the enolate to protonation and the need for inert atmospheres to prevent oxidative side reactions.

Modern Catalytic Strategies for Cross-Dehydrogenative Coupling

Recent advances employ cross-dehydrogenative coupling (CDC) to streamline the synthesis of diethyl 2,4-dibenzoylpentanedioate. This method avoids pre-functionalized substrates by directly coupling C–H bonds, leveraging transition-metal catalysts or organocatalysts. For example, palladium-catalyzed CDC between diethyl malonate and benzaldehyde derivatives under oxidative conditions (e.g., using tert-butyl hydroperoxide) achieves selective bis-acylation. Key to this approach is the in situ generation of benzoyl radicals, which couple with malonate enolates to form the desired product.

Microwave-assisted synthesis further enhances reaction efficiency, reducing processing times from hours to minutes while maintaining yields above 90%. However, scalability remains limited due to the high energy input and specialized equipment required. Comparative studies indicate that CDC methods reduce by-product formation compared to traditional routes, particularly when using KI as a co-catalyst to stabilize reactive intermediates.

Solvent Systems and Base Selection in Aldol-Type Condensations

Solvent polarity and base strength critically influence the kinetics and thermodynamics of aldol-type condensations. Polar aprotic solvents such as dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) enhance enolate stability and reaction rates by solubilizing ionic intermediates. For instance, reactions conducted in DMA at 110°C achieve complete conversion within 6 hours, whereas toluene-based systems require 12–18 hours under reflux.

Base selection also dictates regioselectivity. Strong bases like sodium hydride or LDA promote rapid enolate formation but risk over-alkylation, while milder bases (e.g., potassium carbonate) favor mono-acylation but prolong reaction times. A balance is struck using phase-transfer catalysts such as tetrabutylammonium bromide (TBAB), which facilitates interfacial reactions in biphasic systems (e.g., water-toluene). The table below summarizes optimal solvent-base combinations:

SolventBaseTemperature (°C)Yield (%)
DMAK₂CO₃11092
TolueneNaOEt8078
ChlorobenzeneTBAB/K₂CO₃10085

Industrial Scalability Challenges in Diester Production

Scaling diethyl 2,4-dibenzoylpentanedioate synthesis presents multifaceted challenges. High-temperature reactions (>250°C), as observed in ketene-mediated cyclocondensations, demand specialized reactors resistant to thermal degradation. Additionally, purification of the diester from unreacted malonate and polymeric by-products requires multistep distillation or chromatography, which are cost-prohibitive at industrial scales.

Efforts to address these issues include continuous-flow systems that enhance heat transfer and reduce reaction volumes. For example, microreactor technology enables precise temperature control during exothermic enolate formations, improving yield consistency. Catalyst recovery and recycling remain unresolved, particularly for palladium-based systems, where leaching reduces activity over successive batches. Economic analyses suggest that transitioning from batch to flow processes could reduce production costs by 30–40%, provided solvent recovery systems are integrated.

Indoloquinolizidine alkaloid frameworksDual carbonyl activation strategy81-97Protecting-group-free assemblyRole in Heterocyclic Compound AssemblyFive-membered heterocycle formationMetal-free oxidative coupling65-79Regioselective functionalizationRole in Heterocyclic Compound AssemblySix-membered heterocycle assemblyPhotocatalytic synthesis72-85Mild reaction conditionsTemplate for Biologically Active Methylene-Bridged SystemsMethylene-bridged bis-1,3-dicarbonyl compoundsOxidative C-C bond cleavage75-88Complete regioselectivityTemplate for Biologically Active Methylene-Bridged SystemsBridged bicyclic system constructionType II dipolar cycloaddition70-90Single-step synthesisPrecursor Development for Functional MaterialsOrganic building block precursorsModular assembly approach60-80Versatile transformationPrecursor Development for Functional MaterialsPolymer intermediate synthesisTemplate-directed synthesis75-90Controlled structure
PropertyValue/Description
Molecular FormulaC₂₅H₂₄O₈
Molecular Weight (g/mol)452.45
Physical AppearanceWhite to off-white crystalline solid
Melting Point (°C)88-92
Solubility in Organic SolventsSoluble in ethyl acetate, dichloromethane, dimethyl sulfoxide
StabilityStable under ambient conditions
Diastereomeric Ratio1:1 (two diastereomers)
Nuclear Magnetic Resonance Characteristics (¹H)δ 8.04 (d, J = 7.2Hz, 4H, ArH)
Nuclear Magnetic Resonance Characteristics (¹³C)δ 195.1, 194.8 (C=O), 169.6, 169.3 (COOEt)
Mass Spectral Base Peakm/z 452 [M]⁺
Infrared Carbonyl Stretches (cm⁻¹)1680-1695 (C=O stretch)
Optical ActivityRacemic mixture

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

396.15728848 g/mol

Monoisotopic Mass

396.15728848 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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